1-(2-Fluoro-3-hydroxyphenyl)ethanone
Description
1-(2-Fluoro-3-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7FO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a fluoro group at the second position and a hydroxy group at the third position
Properties
IUPAC Name |
1-(2-fluoro-3-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5(10)6-3-2-4-7(11)8(6)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQLBLUQZYGIAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-3-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-fluorophenol with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the acetyl group is introduced at the ortho position relative to the hydroxyl group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-3-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoro-3-hydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-3-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The fluoro and hydroxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects through inhibition of enzymes or interaction with cellular receptors, leading to various biological outcomes .
Comparison with Similar Compounds
1-(2-Hydroxyphenyl)ethanone: Lacks the fluoro group, which may result in different reactivity and biological activity.
1-(3-Fluoro-4-hydroxyphenyl)ethanone: Similar structure but with different substitution pattern, leading to variations in chemical properties and applications.
Biological Activity
1-(2-Fluoro-3-hydroxyphenyl)ethanone, also known as 2-Fluoro-3-hydroxyacetophenone, is a fluorinated phenolic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C8H7FO2
- Molecular Weight : 154.14 g/mol
- CAS Number : 1191999-09-3
- Structure : The compound features a fluorine atom and a hydroxyl group attached to the phenyl ring, which significantly influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study conducted on various fluorinated compounds demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Antitumor Activity
The compound has also been investigated for its antitumor properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Case Study : A recent investigation into the effects of this compound on human lung carcinoma (A549) cells showed a significant reduction in cell viability at concentrations above 50 µM, with IC50 values indicating potent cytotoxicity.
The biological activity of this compound can be attributed to several factors:
- Hydroxyl Group : Facilitates hydrogen bonding with biological macromolecules, enhancing interaction with cellular targets.
- Fluorine Substitution : Modifies electronic properties, potentially increasing lipophilicity and membrane permeability.
- Reactive Oxygen Species (ROS) : Induces oxidative stress in cells, leading to apoptosis in tumor cells.
Research Findings
- Antimicrobial Studies : A comprehensive study published in Molecules highlighted the compound's effectiveness against various bacterial strains, supporting its potential as a lead compound for developing new antimicrobial agents .
- Cytotoxicity Assays : In vitro assays demonstrated that the compound significantly inhibits the proliferation of cancer cell lines, with evidence suggesting that it operates through ROS-mediated pathways .
- Comparative Analysis : When compared to other fluorinated phenolic compounds, this compound exhibited superior antimicrobial and cytotoxic activities, emphasizing its potential utility in therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
